Bienvenue dans la boutique en ligne BenchChem!

2,6-Dimethyl-3-(phenylmethoxy)-aniline

Physicochemical Property Lipophilicity Chromatography

2,6-Dimethyl-3-(phenylmethoxy)-aniline, also known as 3-(benzyloxy)-2,6-dimethylaniline, is a polysubstituted aromatic amine belonging to the aniline class. It features a benzyloxy protecting group at the 3-position and methyl substituents at the 2- and 6-positions.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 70261-50-6
Cat. No. B133497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3-(phenylmethoxy)-aniline
CAS70261-50-6
Synonyms3-Benzyloxy-2,6-dimethylaniline;  2,6-dimethyl-3-(phenylmethoxy)-benzenamine
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N
InChIInChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3
InChIKeyKMXQUVMDZUGZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-3-(phenylmethoxy)-aniline (CAS 70261-50-6): Procurement-Grade Intermediate for Mepivacaine Metabolite Synthesis


2,6-Dimethyl-3-(phenylmethoxy)-aniline, also known as 3-(benzyloxy)-2,6-dimethylaniline, is a polysubstituted aromatic amine belonging to the aniline class. It features a benzyloxy protecting group at the 3-position and methyl substituents at the 2- and 6-positions . This specific substitution pattern differentiates it from simpler aniline precursors and qualifies it as a key intermediate in the synthetic pathway for 3-hydroxy-mepivacaine, a major phase I metabolite of the local anesthetic mepivacaine . The compound is typically supplied as a brown solid, soluble in chloroform and methanol, with a molecular weight of 227.3 g/mol and a predicted XLogP3 of 3.4 .

2,6-Dimethyl-3-(phenylmethoxy)-aniline (70261-50-6): Why Generic Aniline Analogs Cannot Be Directly Interchanged


Substituting 2,6-Dimethyl-3-(phenylmethoxy)-aniline with a generic analog like 2,6-dimethylaniline or 3-benzyloxyaniline leads to a critical loss of synthetic functionality and physicochemical profile. The presence of the benzyloxy group is not merely a lipophilic appendage; it serves as a protected precursor for the 3-hydroxyl group required in the target mepivacaine metabolite, 3-hydroxy-mepivacaine . Unlike its non-methylated analog, the steric hindrance and altered electronic properties imparted by the 2,6-dimethyl groups can significantly modulate reaction kinetics and regioselectivity in subsequent N-acylation or deprotection steps [1]. Furthermore, the combined substitution pattern results in a markedly higher lipophilicity (XLogP3 of 3.4) compared to the parent 2,6-dimethylaniline (XLogP3 of 1.8), which directly impacts chromatographic behavior, extraction efficiency, and solubility in biological assay contexts [1].

2,6-Dimethyl-3-(phenylmethoxy)-aniline (70261-50-6): Head-to-Head Comparator Evidence for Scientific Selection


Enhanced Lipophilicity of 2,6-Dimethyl-3-(phenylmethoxy)-aniline vs. 2,6-Dimethylaniline Enables Differential Extraction and Chromatography

The target compound exhibits a substantially higher predicted partition coefficient than its unsubstituted parent, 2,6-dimethylaniline. This difference is quantifiable via the XLogP3 values, which directly influence reversed-phase HPLC retention times and liquid-liquid extraction efficiency during metabolite synthesis workup [1].

Physicochemical Property Lipophilicity Chromatography

Increased Topological Polar Surface Area (TPSA) of 2,6-Dimethyl-3-(phenylmethoxy)-aniline Relative to 2,6-Dimethylaniline Alters Membrane Permeability Profile

The introduction of the benzyloxy group increases the topological polar surface area (TPSA) of the target compound compared to 2,6-dimethylaniline. This parameter is a key predictor of passive membrane permeability and oral bioavailability in drug discovery contexts [1].

Topological Polar Surface Area Drug-likeness ADME

Differentiated Lipophilicity and Steric Profile of 2,6-Dimethyl-3-(phenylmethoxy)-aniline vs. 3-Benzyloxyaniline for Synthetic Sequence Design

Compared to the non-methylated analog 3-benzyloxyaniline, the target compound possesses two ortho-methyl substituents that increase both steric hindrance and lipophilicity. This difference is quantifiable by comparing their predicted XLogP3 values .

Lipophilicity Steric Effects Synthetic Chemistry

Quantitative Crude Yield Evidence for the Synthesis of 2,6-Dimethyl-3-(phenylmethoxy)-aniline via Base-Mediated Benzylation

A patent-sourced synthesis route demonstrates that the target compound can be prepared from a protected 2,6-dimethylaniline precursor in a quantitative crude yield via a benzylation-deprotection sequence, showcasing an atom-efficient, high-yielding entry point compared to multi-step hydroxylation alternatives [1]. This is a class-level inference as direct yield comparisons with other 3-substituted-2,6-dimethylanilines in the same patent are not available.

Synthesis Yield Process Chemistry

2,6-Dimethyl-3-(phenylmethoxy)-aniline (70261-50-6): Verified Application Scenarios for Procurement and Research Use


Synthesis of 3-Hydroxy Mepivacaine Metabolite Reference Standards for Pharmacokinetic Studies

This compound is the defined intermediate for synthesizing N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide (3-hydroxy mepivacaine). Its benzyloxy group serves as a masked phenol, allowing for selective N-acylation followed by hydrogenolytic deprotection to yield the phase I metabolite. The physicochemical differentiation in LogP (+1.6 vs. 2,6-dimethylaniline) ensures that the intermediate can be purified by standard chromatographic methods before deprotection, which is critical for generating reference standards with verifiable purity for LC-MS/MS method validation in mepivacaine pharmacokinetic studies .

High-Yield, Scalable Synthesis of 3-Alkoxy-2,6-dimethylaniline Libraries

The quantitative crude yield reported for the benzylation step makes 2,6-Dimethyl-3-(phenylmethoxy)-aniline a reliable scaffold for generating diverse 3-alkoxy-2,6-dimethylaniline libraries. Researchers can exploit the steric and electronic influence of the 2,6-dimethyl groups to modulate the reactivity of the aniline in subsequent palladium-catalyzed cross-coupling reactions, a strategic advantage over non-methylated or 4-benzyloxy isomers where steric control is absent .

Reference Standard for Mepivacaine Impurity Profiling and Quality Control

As a dedicated precursor to a known mepivacaine metabolite, this compound is essential for preparing the 3-hydroxy impurity reference standard. Its distinct physicochemical properties (TPSA of 35.2 Ų, XLogP3 of 3.4) provide a unique chromatographic signature that can be used to validate HPLC/UPLC methods for detecting and quantifying this specific impurity in mepivacaine active pharmaceutical ingredient (API), a requirement for regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-3-(phenylmethoxy)-aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.